5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde
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Overview
Description
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an aldehyde and a chloro group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2,4-dihydroxypyrimidine with formylating agents such as Vilsmeier-Haack reagent . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.
Reduction: 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or modification of protein function. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid
Comparison:
- 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde. This difference affects its reactivity and potential applications.
- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid: Contains a cyclopropyl group, which introduces steric hindrance and alters its chemical properties compared to 5-Chloro-6-oxo-1,6-dihydropyrimidine-4-carbaldehyde .
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyrimidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-3(1-9)7-2-8-5(4)10/h1-2H,(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOCLVPIJGBZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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